ISRIB is a drug-like small molecule that acts as a potent inhibitor of the integrated stress response (ISR) [, , , , ]. The ISR is a conserved cellular signaling pathway activated in response to various stressors such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress [, , , , , , ]. Upon activation, the ISR initiates a cascade of events culminating in the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global downregulation of protein synthesis and selective translation of specific mRNAs, including activating transcription factor 4 (ATF4) [, , , , , , , , , ]. While the ISR is generally protective, its chronic activation is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders [, , , , , , , , , , , , , , ].
ISRIB exerts its effects by targeting eIF2B, the guanine nucleotide exchange factor (GEF) responsible for exchanging GDP for GTP on eIF2 [, , , , , , , , ].
Antagonizing eIF2α phosphorylation: ISRIB does not prevent eIF2α phosphorylation, the hallmark of ISR activation. Instead, it acts downstream of this event by directly binding to eIF2B and allosterically antagonizing the inhibitory effects of phosphorylated eIF2α (eIF2α-P) [, , , ].
Promoting eIF2B assembly: ISRIB acts as a "molecular staple", promoting the assembly of eIF2B subunits into its active decameric form, thereby enhancing its GEF activity and restoring translation even in the presence of eIF2α-P [, , , , , ].
Allosteric modulation: Cryo-EM structures suggest that ISRIB binding induces conformational changes in eIF2B, stabilizing it in an active conformation and counteracting the inhibitory effects of eIF2α-P binding [, ].
Understanding cell-type specificity: Further research is needed to elucidate the cell-type specific effects of ISRIB, particularly in the context of neurological disorders where its effects on different brain cell populations may vary [].
Optimizing therapeutic efficacy: Investigating optimal dosing strategies and delivery methods for ISRIB is crucial for maximizing its therapeutic potential and minimizing potential off-target effects [, ].
Exploring combination therapies: Evaluating the efficacy of ISRIB in combination with existing therapies for various diseases holds promise for enhancing treatment outcomes [, , ].
Investigating long-term safety: While ISRIB has shown a favorable safety profile in preclinical studies, further research is needed to assess its long-term safety and potential for adverse effects in humans [].
Developing next-generation ISR inhibitors: Developing new ISR inhibitors with improved potency, selectivity, and pharmacokinetic properties could further expand the therapeutic potential of targeting this pathway [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9